molecular formula C17H23N5O3 B2694590 1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-77-0

1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2694590
CAS RN: 899751-77-0
M. Wt: 345.403
InChI Key: OHIYBRHDKAQALD-UHFFFAOYSA-N
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Description

“1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C17H23N5O3 . It is a derivative of piperidine , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Molecular Structure Analysis

The molecular structure of “1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione” includes a piperidine ring, which is a six-membered heterocycle . The average mass of the molecule is 345.396 Da, and the mono-isotopic mass is 345.180084 Da .

Scientific Research Applications

Antagonist Activity on Receptors

Research has shown that certain derivatives of oxazolo[2,3-f]purine, similar in structure to 1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, exhibit potent antagonist activities on various receptors, including the 5-HT2 receptor. These compounds have been synthesized and tested, demonstrating significant potential in the development of therapeutic agents targeting serotonin receptors (Watanabe et al., 1992).

Anticancer, Anti-HIV, and Antimicrobial Activities

A study on triazino and triazolo[4,3-e]purine derivatives, which share a core structure with the compound of interest, revealed promising anticancer, anti-HIV-1, and antimicrobial activities. These findings suggest the potential of such derivatives in treating a wide range of diseases, underscoring the importance of further research into their mechanisms of action and therapeutic efficacy (Ashour et al., 2012).

Novel Synthetic Approaches

Innovative synthetic methods for related compounds have been developed, indicating the versatility and adaptability of synthetic chemistry in creating complex molecules that could serve as potential therapeutic agents. For example, the synthesis of piperidin-3-ones via an intramolecular Amadori-type reaction represents a novel approach to constructing such molecules, potentially opening new avenues for drug development (Guzi & Macdonald, 1996).

Receptor Affinity and Pharmacological Evaluation

The exploration of purine connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis is another significant area of research. By targeting specific bacterial enzymes, these compounds offer a promising strategy for combating tuberculosis, highlighting the compound's potential applicability in infectious disease research (Konduri et al., 2020).

properties

IUPAC Name

4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-11-12(2)25-16-18-14-13(22(11)16)15(23)21(17(24)19(14)3)10-9-20-7-5-4-6-8-20/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIYBRHDKAQALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCN4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,8-Trimethyl-2-(2-piperidin-1-ylethyl)purino[8,7-b][1,3]oxazole-1,3-dione

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